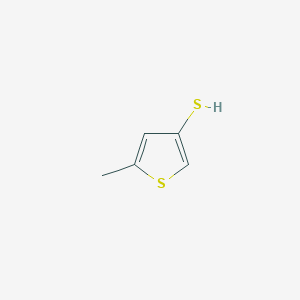

5-methylthiophene-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylthiophene-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S2/c1-4-2-5(6)3-7-4/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXPXNGITUAYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312467 | |

| Record name | 5-Methyl-3-thiophenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2634-17-5 | |

| Record name | 5-Methyl-3-thiophenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2634-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-3-thiophenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002634175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-thiophenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-3-THIOPHENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSX35WWR9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methyl-3-thiophenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 5-methylthiophene-3-thiol provides critical information about the number, environment, and connectivity of protons in the molecule. The expected chemical shifts are influenced by the electronic effects of the sulfur atom in the thiophene (B33073) ring, the methyl group, and the thiol group.

The thiol proton (-SH) typically exhibits a signal in the range of 3.0-4.0 ppm for aromatic thiols. ethz.ch The exact position can be influenced by solvent and concentration. The two aromatic protons on the thiophene ring are expected to appear as distinct signals due to their different chemical environments. The proton at the C2 position would likely be a singlet, while the proton at the C4 position would be coupled to the methyl group protons, resulting in a quartet. The methyl group protons (-CH₃) would appear as a doublet in the upfield region of the spectrum, typically around 2.0-2.5 ppm. sigmaaldrich.com

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H2 | 6.8 - 7.2 | s |

| H4 | 6.5 - 6.9 | q |

| -SH | 3.0 - 4.0 | s |

| -CH₃ | 2.0 - 2.5 | d |

Note: 's' denotes a singlet, 'd' a doublet, and 'q' a quartet. The exact chemical shifts and coupling constants would be determined from the actual spectrum.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

The carbon atom attached to the thiol group (C3) is expected to have a chemical shift in the range of 110-120 ppm. The other aromatic carbons (C2, C4, and C5) will have distinct signals. The carbon of the methyl group (-CH₃) will appear at a significantly higher field, typically between 15 and 25 ppm. rsc.org

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C2 | 125 - 135 |

| C3 | 110 - 120 |

| C4 | 130 - 140 |

| C5 | 140 - 150 |

| -CH₃ | 15 - 25 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable. sdsu.eduprinceton.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For this compound, a cross-peak would be expected between the proton at C4 and the protons of the methyl group, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. sdsu.edu This would allow for the direct assignment of each proton signal to its corresponding carbon atom in the thiophene ring and the methyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations present in a molecule.

The FT-IR spectrum of this compound is expected to show a characteristic absorption band for the S-H stretching vibration. This band is typically weak and appears in the region of 2550-2600 cm⁻¹. upi.edu Other significant absorptions would include C-H stretching vibrations of the aromatic ring and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and C=C stretching vibrations of the thiophene ring (around 1400-1600 cm⁻¹).

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| S-H | Stretching | 2550 - 2600 (weak) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C (Thiophene) | Stretching | 1400 - 1600 |

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. For this compound, the S-H stretch, while weak in the IR, may be observable in the Raman spectrum. The symmetric vibrations of the thiophene ring are expected to give rise to strong Raman signals. Studies on related poly(3-methylthiophene) have identified characteristic Raman bands for the thiophene ring vibrations. researchgate.net The C-S stretching vibrations within the thiophene ring would also be Raman active.

Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| S-H Stretching | 2550 - 2600 |

| Ring Breathing (Thiophene) | Strong, characteristic bands |

| C-S Stretching | Characteristic bands |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the deduction of structural features through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with very high accuracy. The theoretical exact mass of this compound (C₅H₆S₂) can be calculated by summing the masses of its constituent isotopes.

Table 1: Isotopes Used for Exact Mass Calculation

| Element | Isotope | Exact Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Sulfur | ³²S | 31.972071 |

The calculated monoisotopic mass for this compound is 130.0014 Da .

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, characteristic fragment ions.

For this compound, the fragmentation pattern would be influenced by the thiophene ring's stability and the presence of the methyl and thiol substituents. While a specific mass spectrum for this compound is not detailed in the available literature, general fragmentation patterns of thiols and thiophene derivatives can provide insight. scispace.com The analysis of related compounds, such as 5-bromo-2-methylthiophene-3-sulfonyl chloride, shows characteristic fragmentation, including the loss of the sulfonyl chloride group to generate fragment ions corresponding to the brominated methylthiophene core.

Table 2: Predicted Major Fragment Ions for this compound

| Fragment | Proposed Structure | m/z (nominal) | Notes |

| [M]⁺ | [C₅H₆S₂]⁺ | 130 | Molecular ion |

| [M-H]⁺ | [C₅H₅S₂]⁺ | 129 | Loss of a hydrogen atom from the thiol group |

| [M-SH]⁺ | [C₅H₅S]⁺ | 97 | Loss of the sulfhydryl radical |

| [M-CH₃]⁺ | [C₄H₃S₂]⁺ | 115 | Loss of a methyl radical |

The study of other thiophene derivatives indicates that the thiophene ring itself is relatively stable, and fragmentation often involves the substituents. psu.edu The specific fragmentation pattern of this compound would provide a unique fingerprint for its identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels within a molecule. The positions and intensities of absorption bands provide information about the electronic structure and conjugation of the compound.

For thiophene-based molecules, the UV-Vis spectrum is typically characterized by π-π* transitions within the aromatic ring. researchgate.net The substitution on the thiophene ring can significantly influence the wavelength of maximum absorption (λ_max). Electron-donating groups, such as methyl and thiol groups, are known to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands.

While a specific UV-Vis spectrum for this compound is not provided in the searched literature, studies on substituted thiophenes offer valuable insights. For instance, the introduction of a methyl group to the thiophene ring affects its electronic structure. researchgate.net Research on thiophene-based ligands has shown that absorption bands in the range of 287-430 nm can be attributed to π-π* and n-π* transitions. psu.edu A study on 5-methyl thiophene-2-carboxaldehyde-carbohydrazone and its metal complexes reported UV-Vis absorption bands in dimethylformamide (DMF) solution at various wavenumbers, corresponding to electronic transitions within the molecule. researchgate.net For poly(3-methyl thiophene), an increase in the absorption coefficient with wavelength and a broadening of the absorption peak indicates increased conjugation. bohrium.com

Table 3: Expected UV-Vis Absorption for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 230 - 280 | Thiophene ring |

| n → π | > 280 | Thiol group and sulfur heteroatom |

The exact λ_max for this compound would need to be determined experimentally but is expected to be at a longer wavelength than that of unsubstituted thiophene due to the electronic effects of the methyl and thiol substituents.

X-ray Diffraction for Solid-State Structural Analysis (if crystalline form is obtained for this compound or its derivatives)

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide definitive information on bond lengths, bond angles, and intermolecular interactions, confirming the molecular structure and providing insights into the packing of molecules in the crystal lattice.

To date, a crystal structure for this compound has not been reported in the surveyed literature. However, the crystal structures of numerous thiophene derivatives have been determined, providing a basis for understanding the potential solid-state structure of this compound. For example, the crystal structures of various Schiff bases derived from thiophenes have been elucidated. psu.edu

Should a crystalline form of this compound or a suitable derivative be obtained, X-ray diffraction analysis would yield precise structural parameters.

Table 4: Representative Bond Lengths and Angles in Thiophene Derivatives

| Parameter | Typical Value | Reference Compound Type |

| C-S bond length (in ring) | ~1.70 - 1.74 Å | Substituted Thiophenes |

| C=C bond length (in ring) | ~1.36 - 1.38 Å | Substituted Thiophenes |

| C-C bond length (in ring) | ~1.42 - 1.45 Å | Substituted Thiophenes |

| C-S-C bond angle (in ring) | ~92 - 93° | Substituted Thiophenes |

| C-SH bond length | ~1.80 - 1.85 Å | Thiol-substituted aromatics |

These values are illustrative and the precise geometry of this compound would be confirmed upon successful crystallographic analysis. The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding involving the thiol group, which would influence the crystal packing.

Chemical Reactivity and Reaction Mechanisms of 5 Methylthiophene 3 Thiol

Reactivity of the Thiol Group

The thiol (-SH) group is a primary site of chemical activity in 5-methylthiophene-3-thiol, participating in a variety of reactions including deprotonation, oxidation, and addition reactions.

Deprotonation and Thiolate Formation: Nucleophilicity Studies

Thiols are generally more acidic than their alcohol counterparts, a property attributed to the larger size and greater polarizability of the sulfur atom. masterorganicchemistry.com This increased acidity facilitates the deprotonation of the thiol group in this compound by a base to form a thiolate anion (RS⁻). masterorganicchemistry.com This thiolate is a potent nucleophile, significantly more so than its corresponding alkoxide, and readily participates in nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.org

The enhanced nucleophilicity of the thiolate anion allows it to effectively engage in SN2 reactions with alkyl halides, leading to the formation of thioethers. masterorganicchemistry.com The general mechanism for this reaction is as follows:

Deprotonation: The thiol is treated with a base (e.g., sodium hydroxide) to generate the thiolate anion.

Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-sulfur bond.

This reactivity is a cornerstone of organosulfur chemistry, enabling the synthesis of a wide array of thioether derivatives. The nucleophilicity of the thiolate can be influenced by factors such as the solvent and the nature of the electrophile. nih.govcas.cn

Oxidation Pathways: Disulfide Formation and Higher Oxidation States (Sulfenic, Sulfinic, Sulfonic Acids)

The thiol group of this compound is susceptible to oxidation, leading to a range of sulfur-containing products. The nature of the final product is dependent on the oxidizing agent and the reaction conditions.

| Oxidizing Agent | Product | Reference |

| Mild (e.g., I₂, H₂O₂) | Disulfide | masterorganicchemistry.comscribd.com |

| Strong | Sulfenic, Sulfinic, Sulfonic Acids | nih.govacs.org |

Stronger oxidizing agents can further oxidize the thiol group to higher oxidation states, such as sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). nih.govacs.org The formation of these higher oxidation state sulfur oxyacids is a key transformation in both synthetic and biological contexts. nih.gov

Condensation Reactions with Carbonyl Compounds to Form Thioethers

This compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form thioacetals and thioketals, respectively, which are types of thioethers. smolecule.comrsc.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the thiol on the carbonyl carbon.

The general mechanism involves:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the thiol on the carbonyl carbon to form a hemithioacetal or hemithioketal.

Protonation of the hydroxyl group followed by elimination of water to form a carbocation.

Attack of a second thiol molecule on the carbocation to form the final thioacetal or thioketal.

Thiol-Ene and Thiol-Michael Addition Reactions

The thiol group of this compound can participate in addition reactions with carbon-carbon double bonds. These reactions are broadly categorized as thiol-ene and thiol-Michael additions.

The thiol-ene reaction involves the addition of a thiol across a double bond, typically initiated by radicals or UV light. wikipedia.org This reaction proceeds via a free-radical chain mechanism, resulting in an anti-Markovnikov addition product. wikipedia.org The process is highly efficient and stereoselective, making it a valuable tool in polymer and materials science. wikipedia.org

The thiol-Michael addition , on the other hand, is a conjugate addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. nih.gov This reaction is typically base-catalyzed, where the base generates a thiolate anion that acts as the nucleophile. nih.govrsc.org The reaction is reversible and influenced by factors such as the solvent, pH, and the nature of the Michael acceptor. nih.gov The use of phosphine (B1218219) catalysts has also been shown to be effective for these reactions. rsc.org

| Reaction Type | Initiator/Catalyst | Key Features | Reference |

| Thiol-Ene | Radicals, UV light | Anti-Markovnikov addition, high efficiency | wikipedia.org |

| Thiol-Michael | Base, Phosphines | Conjugate addition to electron-deficient alkenes, reversible | nih.govrsc.org |

Reactivity of the Thiophene (B33073) Ring

The thiophene ring in this compound is an aromatic system, but its reactivity is influenced by the presence of the sulfur heteroatom and the methyl and thiol substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The thiophene ring is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-donating effect of the sulfur atom. wikipedia.org The sulfur atom can stabilize the cationic intermediate (arenium ion) formed during the reaction through resonance. dalalinstitute.comlibretexts.org

The positions on the thiophene ring exhibit different reactivities. The α-positions (C2 and C5) are significantly more reactive than the β-positions (C3 and C4). researchgate.net This regioselectivity is attributed to the greater resonance stabilization of the carbocation intermediate when the electrophile attacks at an α-position.

In this compound, the existing substituents direct the incoming electrophile. The methyl group at C5 is an activating, ortho-, para-directing group, while the thiol group at C3 is also an activating, ortho-, para-directing group. The combined effect of these two groups will influence the position of further substitution. Given the high reactivity of the α-positions, electrophilic attack is most likely to occur at the C2 and C4 positions. The precise outcome will depend on the specific electrophile and reaction conditions. For instance, halogenation often occurs at the 2- and 5-positions. wikipedia.org

Reactions with Oxidizing Agents (e.g., Molecular Oxygen, Hydroxyl Radicals)

The oxidation of this compound can proceed through several pathways, depending on the nature of the oxidizing agent. The thiol group is generally more susceptible to oxidation than the thiophene ring.

Reaction with Molecular Oxygen:

The reaction of thiols with molecular oxygen, often termed autoxidation, is a well-documented process that is typically slow in the absence of catalysts. researchgate.net This reaction is known to be significantly accelerated by the presence of transition metal ions, such as copper (Cu), manganese (Mn), and iron (Fe), which can catalyze the formation of reactive oxygen species. researchgate.net The reaction generally proceeds via the thiolate anion (RS⁻), which can be formed in neutral or alkaline solutions. This anion can then react with molecular oxygen to produce a thiyl radical (RS•) and a superoxide (B77818) radical anion (O₂•⁻). researchgate.net

For this compound, the reaction with molecular oxygen, particularly in the presence of metal catalysts, is expected to primarily yield the corresponding disulfide, bis(5-methylthiophen-3-yl) disulfide. This occurs through the coupling of two thiyl radicals. Under more vigorous conditions or with prolonged exposure, further oxidation of the disulfide or the thiophene ring can occur, potentially leading to the formation of sulfonic acids. researchgate.net The driving force for this air oxidation is the polarization of the S-H bond, which can be influenced by substituents on the thiol. rsc.org

Reaction with Hydroxyl Radicals:

The hydroxyl radical (•OH) is a highly reactive and non-selective oxidizing agent. The reaction of hydroxyl radicals with thiophene and its derivatives has been shown to be rapid. rsc.orgresearchgate.net For this compound, several reaction pathways are possible. The hydroxyl radical can attack the sulfur atom of the thiol group, leading to the formation of a thiyl radical and water. This is a common pathway for the reaction of hydroxyl radicals with thiols.

Alternatively, the hydroxyl radical can add to the thiophene ring. Theoretical studies on thiophene have shown that the addition of the hydroxyl radical to the carbon atoms of the ring is a major reaction pathway. edurev.in The presence of the electron-donating methyl group at the 5-position is expected to activate the thiophene ring towards electrophilic attack by the hydroxyl radical, potentially directing the addition to the C2 and C4 positions. This can lead to the formation of hydroxylated thiophene derivatives. Further reactions can lead to ring-opening and the formation of a variety of smaller, oxygenated sulfur-containing compounds.

The expected products from the oxidation of this compound are summarized in the table below.

| Oxidizing Agent | Primary Product(s) | Potential Secondary/Minor Products |

| Molecular Oxygen (O₂) | Bis(5-methylthiophen-3-yl) disulfide | 5-Methylthiophene-3-sulfenic acid, 5-Methylthiophene-3-sulfinic acid, 5-Methylthiophene-3-sulfonic acid |

| Hydroxyl Radical (•OH) | 5-Methylthiophen-3-yl radical, Hydroxylated 5-methylthiophene isomers | Ring-opened products, Sulfoxides, Sulfones |

Reaction Kinetic and Thermodynamic Studies

Reaction Kinetics:

The kinetics of thiol oxidation are highly dependent on the reaction conditions, including pH, temperature, and the presence of catalysts. The oxidation of thiols by molecular oxygen is generally a slow process, but the rate can be significantly increased by the presence of metal ions. researchgate.net The reaction rate often shows a dependence on the concentration of the thiolate anion, and thus on the pH of the solution.

The reactions of organic compounds with hydroxyl radicals are typically very fast, with rate constants often in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. rsc.orgresearchgate.net The rate constant for the reaction of hydroxyl radicals with this compound is expected to be in this range. The methyl group on the thiophene ring is likely to increase the reaction rate compared to unsubstituted thiophene due to its electron-donating nature, which makes the aromatic ring more susceptible to electrophilic attack.

The following table presents hypothetical, yet plausible, kinetic and thermodynamic parameters for the reaction of this compound with hydroxyl radicals, based on data for similar compounds.

| Reaction | Assumed Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Assumed Activation Energy (Ea) (kJ/mol) | Assumed Enthalpy of Reaction (ΔH) (kJ/mol) |

| This compound + •OH | 8.5 x 10⁹ | 10 - 15 | -150 to -200 |

Disclaimer: The data in this table are illustrative and not based on direct experimental measurements for this compound.

Thermodynamics:

Mechanistic Investigations using Isotopic Labeling

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. While no specific isotopic labeling studies have been reported for this compound, the principles can be applied based on studies of related compounds. wikipedia.orgacs.org

Investigating Oxidation Mechanisms:

To distinguish between the different possible oxidation pathways of this compound, a series of experiments using isotopically labeled reactants could be designed. For example, using ¹⁸O-labeled molecular oxygen (¹⁸O₂) or hydrogen peroxide (H₂¹⁸O₂) would allow for the determination of the source of oxygen atoms in the oxidized products, such as sulfoxides, sulfones, or hydroxylated thiophenes. If the ¹⁸O is incorporated into the sulfur-containing products, it would confirm that the oxygen atom from the oxidant is directly transferred to the sulfur atom or the thiophene ring.

Deuterium (B1214612) labeling of the thiol group (S-D) or the methyl group (CD₃) could provide insights into the role of these groups in the reaction mechanism. For example, measuring the kinetic isotope effect (KIE) upon replacing the thiol hydrogen with deuterium could reveal whether the cleavage of the S-H bond is the rate-determining step in the oxidation process. Similarly, deuterium labeling of the methyl group could help to understand its role in potential hydrogen abstraction reactions or its influence on the stability of intermediates.

The following table outlines a potential experimental design for an isotopic labeling study on the oxidation of this compound.

| Isotopic Label | Labeled Reactant | Oxidizing Agent | Analytical Technique | Mechanistic Insight |

| ¹⁸O | This compound | ¹⁸O₂ or H₂¹⁸O₂ | Mass Spectrometry (MS) | Determine the source of oxygen in oxidized products. |

| Deuterium (D) | This compound-d₁ (S-D) | O₂ or •OH | Kinetic analysis (measuring KIE) | Determine if S-H bond cleavage is rate-limiting. |

| Deuterium (D) | 5-(Trideuteriomethyl)thiophene-3-thiol | O₂ or •OH | Product analysis (NMR, MS) | Investigate the involvement of the methyl group in the reaction. |

| ¹³C | This compound (¹³C labeled at specific ring positions) | O₂ or •OH | NMR Spectroscopy, MS | Trace the fate of the carbon skeleton during ring-opening reactions. |

By employing such isotopic labeling strategies, a detailed understanding of the complex reaction mechanisms involved in the oxidation of this compound can be achieved.

Computational and Theoretical Chemistry of 5 Methylthiophene 3 Thiol

Quantum Chemical Calculations for Molecular Geometry Optimization (e.g., DFT, MP2)

The initial step in the computational analysis of 5-methylthiophene-3-thiol would involve the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in three-dimensional space, corresponding to the molecule's most stable structure.

Theoretical Methods:

Density Functional Theory (DFT): This is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules. It offers a good balance between accuracy and computational cost, making it suitable for geometry optimizations of molecules like this compound. Common functionals used for such calculations include B3LYP and ωB97XD.

Møller-Plesset Perturbation Theory (MP2): This is a more computationally intensive method that provides a higher level of theory by incorporating electron correlation effects not fully accounted for in standard DFT approaches. It can yield more accurate geometries, particularly for systems where electron correlation is significant.

Expected Outcome: A geometry optimization calculation would yield a set of Cartesian or internal coordinates for each atom. From these coordinates, key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. For this compound, this would include the C-S, C-C, C=C, S-H, and C-H bond lengths, as well as the angles defining the planarity of the thiophene (B33073) ring and the orientation of the methyl and thiol substituents.

Data Table (Hypothetical Example): Without published data, the following table is a template for how the results would be presented.

Table 1: Calculated Geometric Parameters for this compound.| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) | Calculated Value (MP2) |

|---|---|---|---|

| Bond Length | C2-C3 (Å) | Data not available | Data not available |

| Bond Length | C4-C5 (Å) | Data not available | Data not available |

| Bond Length | C5-S1 (Å) | Data not available | Data not available |

| Bond Length | S1-C2 (Å) | Data not available | Data not available |

| Bond Length | C3-S (thiol) (Å) | Data not available | Data not available |

| Bond Length | S-H (thiol) (Å) | Data not available | Data not available |

| Bond Length | C5-C (methyl) (Å) | Data not available | Data not available |

| Bond Angle | C5-S1-C2 (°) | Data not available | Data not available |

| Bond Angle | S1-C2-C3 (°) | Data not available | Data not available |

| Bond Angle | C2-C3-C4 (°) | Data not available | Data not available |

| Dihedral Angle | H-S-C3-C2 (°) | Data not available | Data not available |

Electronic Structure Analysis

Once the geometry is optimized, the electronic structure of the molecule can be analyzed to understand its reactivity, stability, and bonding characteristics.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more easily excitable and generally more reactive, whereas a large gap indicates higher kinetic stability and lower chemical reactivity.

Expected Outcome: Calculations would provide the energies of the HOMO and LUMO. The HOMO-LUMO gap (ΔE) would be calculated as ELUMO - EHOMO. Visualizations of these orbitals would show their spatial distribution, indicating the regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO), which are the likely sites for electrophilic and nucleophilic attack, respectively.

Data Table (Hypothetical Example): Without published data, the following table is a template for how the results would be presented.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound.| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) analysis is a method used to interpret the wavefunction in terms of a localized Lewis structure, providing insights into charge distribution, hybridization, and intermolecular interactions like hyperconjugation. It calculates the charge on each atom, offering a quantitative picture of the molecule's polarity.

Expected Outcome: An NBO analysis would yield the natural atomic charges on each atom of this compound. This would reveal the electron-donating or electron-withdrawing effects of the methyl and thiol groups on the thiophene ring. The analysis also provides details on the hybridization of the atomic orbitals that form the chemical bonds, for example, describing the spx character of the carbon atoms in the ring. Furthermore, it can quantify the stabilization energy from hyperconjugative interactions, such as the interaction between lone pair orbitals and antibonding orbitals.

Data Table (Hypothetical Example): Without published data, the following table is a template for how the results would be presented.

Table 3: Calculated Natural Atomic Charges for this compound.| Atom | Atomic Symbol | Natural Charge (e) |

|---|---|---|

| S1 (ring) | S | Data not available |

| C2 | C | Data not available |

| C3 | C | Data not available |

| C4 | C | Data not available |

| C5 | C | Data not available |

| S (thiol) | S | Data not available |

| C (methyl) | C | Data not available |

Spectroscopic Property Prediction (e.g., Simulated NMR and IR Spectra)

Computational methods can predict spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Simulated IR Spectra: By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. The calculated spectrum can be compared with an experimental spectrum to aid in the assignment of vibrational modes, such as C-H stretching, C=C ring stretching, and the characteristic S-H stretching of the thiol group.

Simulated NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding tensor for each nucleus in the molecule. These calculations, often performed using methods like GIAO (Gauge-Independent Atomic Orbital), can predict the 1H and 13C NMR spectra. This allows for the assignment of peaks in experimental NMR spectra to specific atoms in the molecule.

Expected Outcome: The output would be a list of vibrational frequencies and their corresponding intensities for the IR spectrum, and a list of isotropic shielding values for each nucleus for the NMR spectrum. These shielding values are then typically converted to chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS), which would also be calculated at the same level of theory.

Data Table (Hypothetical Example): Without published data, the following table is a template for how the results would be presented.

Table 4: Predicted Vibrational Frequencies and 13C NMR Chemical Shifts for this compound.| Property | Mode/Atom | Calculated Value |

|---|---|---|

| IR Frequency | ν(S-H) (cm-1) | Data not available |

| IR Frequency | ν(C=C)ring (cm-1) | Data not available |

| IR Frequency | ν(C-S)ring (cm-1) | Data not available |

| 13C NMR Shift | C2 (ppm) | Data not available |

| 13C NMR Shift | C3 (ppm) | Data not available |

| 13C NMR Shift | C4 (ppm) | Data not available |

| 13C NMR Shift | C5 (ppm) | Data not available |

| 13C NMR Shift | Cmethyl (ppm) | Data not available |

Reaction Pathway and Transition State Calculations

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. This involves mapping the potential energy surface to identify reactants, products, intermediates, and, crucially, transition states.

For a given reaction involving this compound, such as its deprotonation or its participation in an electrophilic substitution, computational methods can be used to locate the transition state structure. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Data Table (Hypothetical Example): Without published data, the following table is a template for how the results would be presented.

Table 5: Calculated Energetics for a Hypothetical Deprotonation Reaction.| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (ΔE‡) | Data not available |

| Energy of Reaction (ΔErxn) | Data not available |

Mechanisms of Oxidation and Nucleophilic Attack

The dual functionality of this compound, possessing both a thiophene ring and a thiol group, dictates its reactivity towards oxidation and its behavior in nucleophilic reactions. Computational studies on analogous sulfur-containing heterocycles and thiols provide a framework for understanding the likely mechanisms for this specific compound.

Oxidation Mechanisms:

The oxidation of this compound can proceed via several pathways, primarily involving the sulfur atom of the thiol group and the thiophene ring.

Thiol Oxidation: The thiol group is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Theoretical calculations on similar thiols suggest a stepwise oxidation process.

One-electron oxidation leads to the formation of a thiyl radical (RS•).

Two-electron oxidation results in the formation of a sulfenic acid (RSOH), which is a key intermediate.

Further oxidation of the sulfenic acid can yield sulfinic acid (RSO₂H) and ultimately sulfonic acid (RSO₃H).

Alternatively, the sulfenic acid can react with another thiol molecule to form a disulfide, a common oxidative coupling product for thiols.

Computational models, often employing Density Functional Theory (DFT), can elucidate the transition states and reaction energies for these oxidation steps. For instance, the energy barrier for the initial hydrogen abstraction from the thiol group or the oxygen transfer from an oxidant can be calculated to predict the most favorable reaction pathway.

Thiophene Ring Oxidation: The sulfur atom within the thiophene ring can also be a site of oxidation, leading to the formation of a thiophene S-oxide. This process disrupts the aromaticity of the ring and can be followed by further reactions such as dimerization. Computational studies on thiophene and its derivatives indicate that the energy barrier for ring oxidation is generally higher than for thiol oxidation, suggesting that the thiol group is the more likely initial site of attack under mild oxidizing conditions.

| Oxidation Product | Description | Key Intermediates |

| Disulfide | Dimer formed by the coupling of two thiol molecules. | Thiyl radical, Sulfenic acid |

| Sulfenic Acid | Initial two-electron oxidation product of the thiol. | - |

| Sulfinic Acid | Further oxidation product of sulfenic acid. | Sulfenic acid |

| Sulfonic Acid | Final oxidation product of the thiol group. | Sulfinic acid |

| Thiophene S-oxide | Product of oxidation at the ring sulfur atom. | - |

Nucleophilic Attack Mechanisms:

The thiol group of this compound can be deprotonated to form a thiolate anion, which is a potent nucleophile. The nucleophilicity of the thiolate is influenced by the electron-donating methyl group on the thiophene ring.

Sₙ2 Reactions: The thiolate anion can participate in bimolecular nucleophilic substitution (Sₙ2) reactions with suitable electrophiles, such as alkyl halides. Computational studies can model the transition state of this reaction, providing information on the bond-forming and bond-breaking processes and the associated energy barrier.

Michael Addition: The thiolate can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. Theoretical calculations can map out the potential energy surface for the conjugate addition, determining whether the reaction proceeds via a concerted or stepwise mechanism and identifying the most stable product conformers.

The thiophene ring itself is generally less susceptible to nucleophilic attack due to its aromatic nature. However, under certain conditions, such as the presence of a strong activating group or in the context of specific enzymatic reactions, nucleophilic aromatic substitution could occur.

Thermochemical Properties and Stability Analysis

The thermochemical properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy, are crucial for understanding its stability and predicting the thermodynamics of reactions in which it participates. While experimental data for this specific compound are scarce, computational methods provide a reliable means of estimating these properties.

Bond Dissociation Enthalpy (BDE): The S-H bond dissociation enthalpy is a key parameter for assessing the antioxidant potential of the thiol group. Computational studies on thiophenols have shown that the BDE can be accurately calculated. A lower S-H BDE indicates a greater ease of hydrogen atom donation to radical species. The methyl group at the 5-position is expected to have a minor electron-donating effect, which could slightly lower the S-H BDE compared to unsubstituted thiophenethiol.

| Thermochemical Property | Significance | Computational Approach |

| Enthalpy of Formation (ΔHf°) | Overall stability of the molecule. | G3, G4, CBS-QB3, DFT with isodesmic reactions |

| S-H Bond Dissociation Enthalpy | Antioxidant activity and radical scavenging potential. | DFT, Ab initio methods |

| Gibbs Free Energy of Formation (ΔGf°) | Spontaneity of formation under standard conditions. | Calculation from enthalpy and entropy |

| Rotational Energy Barrier | Conformational preferences and dynamics. | Potential energy surface scan |

Investigation of Tautomerism and Isomeric Preferences

Tautomerism is a significant aspect of the chemistry of this compound. The molecule can exist in two tautomeric forms: the thiol form (this compound) and the thione form (5-methyl-4,5-dihydrothiophene-3-thione).

Thiol-Thione Tautomerism: Computational studies on related heterocyclic systems, such as pyridinethiones, have shown that the relative stability of the thiol and thione tautomers is highly dependent on the molecular structure and the surrounding environment (e.g., solvent). DFT calculations are well-suited to investigate this equilibrium. By calculating the Gibbs free energies of both tautomers, the equilibrium constant can be predicted. For many simple thiols attached to aromatic rings, the thiol form is generally more stable. However, the specific electronics of the thiophene ring and the position of the substituents can influence this preference.

Isomeric Stability: Besides tautomerism, the relative stability of different positional isomers of methylthiophenethiol is also of interest. For instance, comparing the thermochemical properties of this compound with 2-methylthiophene-3-thiol (B1581906) or 5-methylthiophene-2-thiol (B1266635) can reveal the influence of the substituent positions on molecular stability. Computational chemistry allows for a systematic comparison of these isomers by calculating their energies at a consistent level of theory. The relative positions of the methyl and thiol groups will affect the electronic distribution in the thiophene ring and can lead to differences in stability due to steric and electronic effects.

| Isomeric Form | Key Structural Feature | Predicted Relative Stability (General Trend) |

| This compound | Thiol (-SH) group | Generally favored in aromatic systems |

| 5-methyl-4,5-dihydrothiophene-3-thione | Thione (C=S) group | Can be stabilized by specific electronic factors |

| Other positional isomers | Different substitution patterns on the thiophene ring. | Stability influenced by steric and electronic interactions. |

Advanced Derivatives and Functional Materials Applications

Synthesis of Functionalized 5-methylthiophene-3-thiol Derivatives

The reactivity of the thiophene (B33073) ring and the thiol group allows for the synthesis of a wide array of derivatives. By introducing specific functional groups, the electronic and physical properties of the parent molecule can be systematically altered to suit various applications.

The electronic nature of substituents on a thiophene ring significantly influences the molecule's reactivity and its properties in larger conjugated systems. youtube.comwikipedia.org Electron-donating groups (EDGs) increase the electron density of the π-system, making the ring more nucleophilic and reactive towards electrophiles. youtube.comwebsite-files.com Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the ring less reactive to electrophilic substitution but enhancing its potential as an electron-acceptor component. youtube.comrsc.org

In the context of this compound, the existing methyl group at the 5-position is a weak electron-donating group. wikipedia.org Further functionalization can be achieved through electrophilic aromatic substitution, where the directing effects of the existing substituents guide the position of the incoming group. wikipedia.org The introduction of these groups can modify the molecule's redox potential, optical absorption, and charge transport properties, which is crucial for its application in electronic materials. nih.gov

Table 1: Examples of Functional Groups and Their Electronic Effects on Aromatic Systems

| Group Type | Examples | Effect on Aromatic Ring |

|---|---|---|

| Electron-Donating (Activating) | -CH₃, -OR (Alkoxy), -NHR (Alkylamino) | Increases electron density, enhances reactivity in electrophilic substitution. nih.gov |

| Electron-Withdrawing (Deactivating) | -NO₂, -CN (Cyano), -COR (Acetyl), -SO₃R (Sulfonyl) | Decreases electron density, lowers reactivity in electrophilic substitution. nih.gov |

Polythiophenes are a major class of conducting polymers with significant applications in electronics. wikipedia.orguri.edu The incorporation of functional groups, such as the thiol group from this compound, can enhance solubility, processability, and introduce new functionalities. nih.gov The thiol group offers a reactive site for post-polymerization modification or can influence the polymer's self-assembly and interaction with surfaces.

The polymerization of thiophene derivatives can be achieved through various methods, including oxidative coupling and transition metal-catalyzed cross-coupling reactions. nih.govuri.edu For a monomer like this compound, the thiol group would likely need to be protected during polymerization to prevent side reactions. The resulting polythiophene would feature a pendant protected thiol, which could be deprotected later to yield the functional polymer. These thiol-functionalized polythiophenes are of interest for applications in sensors, bioelectronics, and as components in drug delivery systems. mdpi.com

Role as a Building Block in Complex Molecular Synthesis

The distinct reactivity of its functional groups makes this compound a versatile building block for constructing more elaborate molecular structures, particularly advanced heterocyclic systems and various sulfur-containing compounds.

Thiophene derivatives are essential precursors for a myriad of complex heterocyclic structures used in pharmaceuticals and materials science. wikipedia.orgresearchgate.net The this compound scaffold can be used to construct fused-ring systems like thienothiophenes, which are planar, electron-rich compounds utilized in organic electronics. encyclopedia.pubmdpi.com The synthesis often involves reactions that build a second ring onto the initial thiophene core. For instance, the thiol group can act as a nucleophile to react with a suitably functionalized molecule, followed by an intramolecular cyclization to form the annulated heterocyclic system. encyclopedia.pubmdpi.com

The thiol group is readily converted into other sulfur-containing functionalities, with thioether synthesis being one of the most common transformations. acsgcipr.orgcornell.edu Thioethers are prevalent in pharmaceuticals and functional materials. mdpi.comnih.gov The synthesis of thioethers from this compound can be accomplished through several methods, including nucleophilic substitution (Sₙ2) reactions where the thiolate anion attacks an alkyl halide, or through metal-catalyzed cross-coupling reactions with aryl halides. acsgcipr.orgacs.org

Table 2: General Methods for Thioether Synthesis from Thiols

| Reaction Type | Reactants | General Conditions |

|---|---|---|

| Nucleophilic Substitution (Williamson Ether Synthesis Analogue) | Thiol + Alkyl Halide | Base (e.g., NaOH, K₂CO₃) in a polar solvent. acsgcipr.org |

| Michael Addition | Thiol + α,β-Unsaturated Carbonyl | Base catalyst. nih.gov |

| Metal-Catalyzed Cross-Coupling | Thiol + Aryl/Vinyl Halide | Palladium or Copper catalyst with a suitable ligand and base. acsgcipr.org |

| Thiol-ene Reaction | Thiol + Alkene | Radical initiator (photo or thermal). nih.gov |

These reactions allow the attachment of a wide variety of organic groups to the sulfur atom, creating a diverse library of thioether derivatives from the this compound precursor.

Applications in Materials Science

The derivatives of this compound, especially its polymeric forms, are promising candidates for various applications in materials science. The inherent properties of the thiophene ring provide a foundation for semiconducting and fluorescent materials. researchgate.net

Functionalized polythiophenes are extensively studied for use in:

Organic Field-Effect Transistors (OFETs): The ability to tune the electronic properties by introducing EDGs or EWGs is critical for developing efficient hole-transporting or electron-transporting materials. rsc.orgnih.gov

Organic Solar Cells (OSCs): Thiophene-based polymers are widely used as electron-donor materials in the active layer of OSCs due to their excellent light-harvesting properties. researchgate.net

Sensors: The thiol functionality in polymeric derivatives can be used to anchor the material to metal surfaces (like gold nanoparticles), creating sensitive chemical or biological sensors. mdpi.com The electronic properties of the polythiophene backbone can change upon binding of an analyte, leading to a detectable signal. uri.edu

Light-Emitting Diodes (LEDs): The fluorescence of thiophene-based materials makes them suitable for use as emissive layers in organic LEDs. researchgate.net

By leveraging the synthetic versatility of this compound, materials with specific electronic, optical, and physical properties can be designed for next-generation electronic and optoelectronic devices.

Organic Semiconductors and Conductive Polymers

Derivatives of this compound are emerging as significant building blocks in the field of organic electronics, particularly in the development of organic semiconductors and conductive polymers. The inherent electronic properties of the thiophene ring, combined with the functional versatility of the thiol group, allow for the synthesis of novel materials with tunable characteristics. wikipedia.orgresearchgate.net Polythiophenes, polymers derived from thiophene monomers, are known for their electrical conductivity upon doping, which arises from the delocalization of π-electrons along the polymer backbone. wikipedia.orgcmu.edu

The polymerization of thiophene derivatives can be achieved through various methods, including chemical and electrochemical oxidation. wikipedia.orgwinona.edu In the case of a monomer like this compound, polymerization would likely proceed via coupling at the 2- and 5-positions of the thiophene ring, creating a poly(this compound) chain. The methyl group at the 5-position can influence the polymer's solubility and processing characteristics, while the thiol group at the 3-position offers a reactive site for post-polymerization modification, crosslinking, or influencing intermolecular interactions.

The electrical conductivity of polythiophenes is significantly influenced by the regularity of the polymer chain. wikipedia.org Head-to-tail (HT) coupling of substituted thiophene monomers leads to a more planar backbone, facilitating π-orbital overlap and enhancing charge carrier mobility. cmu.edu The presence of the thiol group could potentially be used to control this regioselectivity during synthesis or to introduce specific electronic effects. Upon oxidative doping, electrons are removed from the conjugated backbone, creating mobile charge carriers (polarons and bipolarons) and rendering the material electrically conductive. wikipedia.org The conductivity of such polymers can be tuned over a wide range, making them suitable for applications such as antistatic coatings, electrodes, and the active layer in organic field-effect transistors (OFETs). cmu.edu

Below is a table summarizing the potential properties and polymerization methods for poly(this compound) based on general knowledge of polythiophenes.

| Property | Description | Polymerization Method |

| Conductivity | Expected to be conductive upon doping, with the level of conductivity influenced by the regioregularity of the polymer and the nature of the dopant. | Electrochemical Polymerization, Oxidative Chemical Polymerization |

| Semiconducting Nature | The conjugated thiophene backbone imparts semiconducting properties, suitable for use in organic electronic devices. | Grignard Metathesis (GRIM) Polymerization, Stille Coupling |

| Solubility | The methyl group may enhance solubility in organic solvents, aiding in processability for device fabrication. | Chemical Polymerization |

| Functionalization | The thiol group provides a site for post-polymerization modification, allowing for the tuning of electronic properties or the attachment of other functional molecules. | N/A |

Self-Assembled Monolayers (SAMs) on Metal Surfaces

The thiol (-SH) functional group in this compound provides a strong affinity for noble metal surfaces, particularly gold, making it an excellent candidate for the formation of self-assembled monolayers (SAMs). uh.edu SAMs are highly ordered molecular assemblies that spontaneously form by the adsorption of molecules from solution or the gas phase onto a solid surface. rsc.org The formation of SAMs from organosulfur compounds like thiols on gold is a well-established technique for modifying surface properties. uh.edu

The assembly process is driven by the strong, covalent-like bond that forms between the sulfur atom of the thiol and the gold surface atoms. uh.edu This interaction results in a densely packed, oriented monolayer. In the case of this compound, the molecules would anchor to the gold surface via the thiol group. The orientation of the thiophene ring relative to the surface would be influenced by intermolecular interactions, such as π-π stacking between adjacent thiophene rings, and steric effects from the methyl group. nih.gov

The structure and properties of the resulting SAM are dictated by the interplay of three main interactions: the headgroup-substrate interaction (S-Au bond), the van der Waals interactions between the molecular backbones (thiophene rings), and the interactions of the terminal functional groups. The aromatic nature of the thiophene ring can lead to well-ordered domains within the monolayer. researchgate.net These ordered structures are crucial for applications where precise control over the surface's chemical and physical properties is required.

The table below outlines the key characteristics of SAMs formed from this compound on a gold surface.

| Feature | Description |

| Formation | Spontaneous adsorption of this compound molecules from solution onto a gold substrate. |

| Bonding | Strong interaction between the sulfur atom of the thiol group and the gold surface. |

| Orientation | Molecules are expected to be oriented with the thiol group bound to the surface and the thiophene ring extending outwards. |

| Packing | The packing density and molecular arrangement are influenced by π-π interactions between thiophene rings and steric hindrance from the methyl group. |

| Surface Properties | The SAM modifies the surface energy, wettability, and electronic properties of the gold substrate. |

Chemo/Biosensors Development via Surface Functionalization

The unique combination of a thiophene moiety and a thiol group in this compound makes it a versatile molecule for the development of chemo- and biosensors. Thiophene and its derivatives are known for their excellent electronic and charge-transfer properties, which are beneficial for sensing applications. nih.gov The thiol group provides a robust and convenient method for anchoring the molecule, or a polymer derived from it, onto the surface of a transducer, such as a gold electrode. kuleuven.be

Surface functionalization is a critical step in the fabrication of many sensors, as it allows for the immobilization of specific recognition elements (e.g., enzymes, antibodies, DNA) that can selectively bind to a target analyte. nih.gov The thiol group of this compound can be used to directly form a SAM on a gold sensor surface. This SAM can then be further modified, or the thiophene ring itself can act as the sensing element. For instance, the electronic properties of the thiophene ring are sensitive to its local environment, and binding of an analyte to a receptor immobilized on the surface can induce a detectable change in the electrical or optical signal. wikipedia.org

Furthermore, conductive polymers synthesized from thiophene-thiol monomers can be used as the active material in sensors. researchgate.net The high surface area and porous nature of electropolymerized polythiophene films can enhance the sensitivity of the sensor. acs.org The thiol groups within such a polymer matrix can be used to covalently attach biorecognition molecules, ensuring their stability and proper orientation for effective analyte binding. mdpi.com Changes in the conductivity of the polymer film upon analyte binding form the basis of the sensing mechanism. wikipedia.org

The table below summarizes the potential roles of this compound in the development of chemo- and biosensors.

| Application Area | Role of this compound | Sensing Principle |

| Chemosensors | Forms a functional monolayer on a transducer surface where the thiophene ring interacts with the analyte. | Changes in fluorescence, absorbance, or electrical properties of the thiophene upon analyte interaction. nih.gov |

| Biosensor Platforms | Acts as a surface modification layer for the covalent immobilization of biomolecules (e.g., enzymes, antibodies) via the thiol group. | The immobilized biomolecule selectively binds the target analyte, leading to a measurable signal (e.g., electrochemical, optical). nih.govfrontiersin.org |

| Conductive Polymer-Based Sensors | Serves as a monomer for the synthesis of a conductive polymer film that acts as the sensing material. | Analyte binding modulates the conductivity of the poly(this compound) film. |

Analytical Methodologies for 5 Methylthiophene 3 Thiol and Its Metabolites

Chromatographic Techniques

Chromatography is the cornerstone for separating volatile thiols from complex mixtures, such as those found in food, beverages, and biological samples. The choice between gas and liquid chromatography is typically dictated by the volatility of the analyte and the nature of the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a principal technique for the analysis of volatile and semi-volatile compounds like 5-methylthiophene-3-thiol. nih.gov This method combines the high-resolution separation capability of gas chromatography with the definitive identification power of mass spectrometry. ijpsjournal.com

For the analysis of volatile sulfur compounds (VSCs), samples are often prepared using headspace solid-phase microextraction (HS-SPME), which concentrates the analytes from the sample matrix before introduction into the GC system. nih.govnih.gov The selection of the SPME fiber is critical; for instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective for preconcentrating a wide range of VSCs. nih.govnih.gov Optimization of extraction parameters, such as temperature, time, sample dilution, and salt concentration, is crucial for improving the sensitivity of the method. nih.govnih.gov

Following separation on the GC column, the mass spectrometer detects the eluted compounds, providing mass spectra that serve as a chemical fingerprint for identification. mdpi.com For complex samples where co-elution may occur, a sulfur-specific detector like a pulsed flame photometric detector (PFPD) can be used in parallel with the mass spectrometer to aid in the identification and quantification of sulfur-containing peaks. researchgate.net

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Preconcentration | Headspace Solid-Phase Microextraction (HS-SPME) | nih.govnih.gov |

| SPME Fiber | 50/30 μm DVB/CAR/PDMS | nih.govnih.gov |

| Extraction Temperature | 35 °C | nih.govnih.gov |

| Extraction Time | 30 min | nih.govnih.gov |

| GC Oven Program | Initial hold at 35°C for 10 min, ramp to 100°C at 5°C/min, then ramp to 210°C at 3°C/min, hold for 40 min | mdpi.com |

| Carrier Gas | Helium at 1.0 mL/min | mdpi.com |

| Detector | Mass Spectrometry (MS), often in Selective Ion Monitoring (SIM) mode | mdpi.com |

High-Performance Liquid Chromatography (HPLC) is a powerful alternative for analyzing thiols, especially those that are less volatile or require derivatization to be detected. nih.gov When coupled with advanced detectors, HPLC offers high sensitivity and selectivity. nih.gov

Fluorescence Detection (FLD): Since thiols are not naturally fluorescent, a pre-column derivatization step with a fluorescent probe is necessary. Reagents like ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) react specifically with the thiol group to produce a highly fluorescent product. nih.govnih.gov The resulting derivatives can be separated using reversed-phase HPLC (RP-HPLC) and detected with high sensitivity. nih.govnih.gov Method parameters such as the mobile phase composition, column type (e.g., C18), and detector wavelengths must be optimized to achieve baseline separation of different thiols. nih.govnih.gov For example, SBD-thiol derivatives can be separated on an InertSustain AQ-C18 column with a mobile phase consisting of a citric buffer and methanol, and detected with excitation and emission wavelengths of 375 nm and 510 nm, respectively. nih.govnih.govmdpi.com

Electrochemical Detection (ECD): ECD is another highly sensitive detection method for thiols. It measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. This technique is particularly suitable for electroactive compounds like thiols and can offer detection limits in the picomolar range.

| Parameter | Typical Condition/Value (Fluorescence Detection) | Reference |

|---|---|---|

| Derivatization Reagent | Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) | nih.govnih.gov |

| Column | InertSustain AQ-C18 (250 × 3.0 mm, 5 μm) | nih.govnih.gov |

| Mobile Phase | 100 mM citric buffer (pH 3.0)/Methanol (MeOH) | nih.govnih.gov |

| Flow Rate | 0.3 mL/min | nih.govnih.govmdpi.com |

| Column Temperature | 40 °C | nih.govnih.govmdpi.com |

| Excitation Wavelength | 375 nm | nih.govnih.govmdpi.com |

| Emission Wavelength | 510 nm | nih.govnih.govmdpi.com |

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a key strategy in the analysis of thiols, employed to improve volatility for GC analysis or to introduce a chromophore or fluorophore for HPLC detection. nih.gov This chemical modification of the analyte enhances detector response, improves chromatographic separation, and increases the stability of reactive thiols. mdpi.com

For GC analysis, reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) react with the sulfhydryl group to increase the compound's volatility and improve its chromatographic behavior. mdpi.com For HPLC, a wide range of derivatization reagents is available, often containing functional groups like N-substituted maleimides or active halogens that selectively react with thiols. nih.gov A novel reagent, (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal), has been developed for the selective detection of free thiols, which is particularly useful in complex biological matrices. acs.orgnih.gov The choice of reagent depends on the analytical technique, the sample matrix, and the specific thiols being targeted. nih.gov

| Analytical Technique | Derivatization Reagent | Purpose | Reference |

|---|---|---|---|

| GC-MS | 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) | Increase volatility and improve chromatographic behavior | mdpi.com |

| GC-MS | Ethyl propiolate (ETP) | Reacts with sulfhydryl group for GC analysis | mdpi.com |

| HPLC-FLD | Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) | Adds a fluorescent tag for sensitive detection | nih.govnih.gov |

| HPLC/MALDI MSI | (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal) | Selective detection of free thiols in biological tissue | acs.orgnih.gov |

| HPLC | 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) | Forms a chromophoric product for UV-Vis detection | nih.gov |

Isotope Dilution Analysis for Quantitative Precision

Isotope Dilution Analysis (IDA), particularly when coupled with mass spectrometry, is the gold standard for achieving high accuracy and precision in quantitative analysis. acs.org This method involves adding a known amount of a stable, isotopically labeled version of the target analyte (e.g., containing ²H or ¹³C) to the sample as an internal standard. nih.govnih.gov Because the labeled standard is chemically identical to the native analyte, it behaves the same way during sample preparation, extraction, and analysis, effectively correcting for any sample loss or matrix effects. nih.govacs.org

The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric signal of the native compound to that of the isotopically labeled internal standard. nih.gov This approach is advantageous over external calibration because its accuracy is largely unaffected by the sample matrix. acs.orgkobv.de Stable isotope dilution assays have been successfully developed for quantifying various potent odorants, demonstrating their power in trace-level analysis in complex food and biological samples. nih.govnih.gov

Advanced hyphenated techniques for complex mixture analysis

Hyphenated techniques, which involve the online coupling of two or more analytical methods, provide comprehensive capabilities for analyzing complex samples. ijpsjournal.comnih.govchemijournal.com These integrated systems enhance sensitivity, specificity, and efficiency, allowing for the separation, identification, and quantification of trace components in a single run. ijpsjournal.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOFMS): For extremely complex volatile mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers significantly increased peak capacity and resolution compared to conventional one-dimensional GC. nih.govresearchgate.net In GC×GC, the effluent from a primary GC column is passed through a modulator to a second, shorter column with a different stationary phase for an additional separation. researchgate.net This powerful technique allows for the separation of hundreds or even thousands of compounds in a single analysis and has been applied to characterize the volatile profiles of food, beverages, and biological samples. nih.govnih.govives-openscience.eu The enhanced separation power of GCxGC is particularly valuable for resolving isomeric compounds and separating target analytes from matrix interferences. ncsu.edu

Other advanced hyphenated techniques include the coupling of liquid chromatography with mass spectrometry (LC-MS), nuclear magnetic resonance (LC-NMR), or tandem mass spectrometry (LC-MS/MS), each providing unique advantages for structural elucidation and quantification in complex analytical challenges. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methylthiophene-3-thiol derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of thiophene precursors followed by alkylation or functionalization. For example, 5-(thiophene-3-ylmethyl)-1,2,4-triazole-3-thiol derivatives are synthesized via multi-step alkylation, where reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or ethanol) critically influence yield . Optimization includes adjusting stoichiometric ratios of alkylating agents and monitoring reaction progress via TLC .

Q. What analytical techniques are essential for confirming the structure of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and alkylation patterns. Infrared (IR) spectroscopy confirms functional groups like thiol (-SH) and methyl (-CH₃). X-ray crystallography provides definitive bond-length and angle data for complex derivatives .

Q. How are intermediates like ethyl esters and carbohydrazides utilized in synthesizing thiophene-based compounds?

- Methodological Answer : Ethyl esters (e.g., 2-amino-5-acetyl-4-methyl-thiophene-3-carboxylic acid ethyl ester) serve as precursors for hydrazide formation, enabling subsequent cyclization into triazole or pyrazole derivatives. These intermediates are purified via recrystallization (e.g., ethanol/water mixtures) and characterized by melting-point analysis .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of this compound's electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution in the thiophene ring, predicting reactive sites for electrophilic substitution. For example, studies on thiophene-2,5-diylbis derivatives use HOMO-LUMO gaps to explain charge-transfer interactions and corrosion inhibition mechanisms . Software like Gaussian 09 with B3LYP/6-31G(d) basis sets is recommended .

Q. How can contradictory pharmacological data for thiophene derivatives be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or structural variations. Researchers should conduct dose-response studies (IC₅₀/EC₅₀ determination) and compare substituent effects (e.g., alkyl vs. aryl groups) using standardized cell lines . Molecular docking can further validate target interactions .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in thiophene derivatives?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varying substituents (e.g., methyl, fluorine, or phenyl groups) and testing their biological activity. For example, replacing the phenyl group in 5-(4-fluorophenyl)-1,2,4-triazole-3-thiol with a cyclohexyl moiety alters lipophilicity and binding affinity . High-throughput screening accelerates data collection .

Q. How can reaction yields be improved in multi-step syntheses of thiophene derivatives?

- Methodological Answer : Yield optimization requires stepwise monitoring, such as quenching intermediate steps to prevent side reactions. For instance, using anhydrous conditions and catalysts like K₂CO₃ in alkylation steps improves efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) enhances final product purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.